5-[(4-ethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole
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Overview
Description
5-[(4-ethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
The synthesis of 5-[(4-ethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole typically involves the reaction of 4-ethylphenol with a suitable chloromethylating agent to form 4-ethylphenoxymethyl chloride. This intermediate is then reacted with 3-nitrobenzonitrile in the presence of a base to form the desired oxadiazole compound. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate .
Chemical Reactions Analysis
5-[(4-ethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Scientific Research Applications
This compound has been studied for its potential antibacterial and antifungal activities. It has shown promising results against various bacterial strains, making it a candidate for the development of new antimicrobial agents . Additionally, its unique structure allows it to be used in the design of new materials with specific properties, such as liquid crystals and organic semiconductors .
Mechanism of Action
The biological activity of 5-[(4-ethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole is believed to be due to its ability to interact with specific enzymes and proteins in bacterial cells. The compound can inhibit the growth of bacteria by interfering with their metabolic processes, leading to cell death. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar compounds include other oxadiazole derivatives such as 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine. Compared to these compounds, 5-[(4-ethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole has a unique combination of functional groups that may enhance its biological activity and make it more suitable for specific applications.
Properties
IUPAC Name |
5-[(4-ethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-2-12-6-8-15(9-7-12)23-11-16-18-17(19-24-16)13-4-3-5-14(10-13)20(21)22/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRMLERNVIFXNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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